2-(Bromomethyl)-1H-imidazole hydrobromide
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Overview
Description
2-(Bromomethyl)-1H-imidazole hydrobromide is a chemical compound with the molecular formula C4H6Br2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1H-imidazole hydrobromide typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with bromine in the presence of a solvent such as acetonitrile. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-imidazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used in reduction reactions.
Major Products Formed
Substitution Products: New imidazole derivatives with various functional groups.
Oxidation Products: Imidazole derivatives with oxidized functional groups.
Reduction Products: Methyl-imidazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1H-imidazole hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biomolecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-1H-imidazole hydrobromide is unique due to its specific structure, which allows for selective reactions with nucleophiles. Its imidazole ring provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKNMVWNDFCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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